2-Amino-4-ethylphenol hydrochloride CAS 79509-90-3 physical properties
2-Amino-4-ethylphenol hydrochloride CAS 79509-90-3 physical properties
An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-ethylphenol Hydrochloride (CAS 79509-90-3)
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Amino-4-ethylphenol hydrochloride (CAS 79509-90-3), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data for the hydrochloride salt, this document also references data for the free base, 2-Amino-4-ethylphenol (CAS 94109-11-2), and outlines robust experimental protocols for the independent verification and determination of these properties. The guide is structured to deliver not just data, but also the scientific rationale behind the methodologies, ensuring a thorough understanding for its intended audience of scientific experts.
Introduction and Compound Identification
2-Amino-4-ethylphenol hydrochloride is an aromatic organic compound containing both an amino and a hydroxyl functional group on a benzene ring, with an ethyl substituent. Such substituted phenols are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1] The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound. Understanding the physical properties of this specific salt is critical for its effective use in research and development, including reaction optimization, formulation, and quality control.
This guide synthesizes available data and provides standardized methodologies for empirical characterization.
Core Physical and Chemical Properties
The physical properties of a compound dictate its behavior in various chemical and biological systems. The following table summarizes the key identifiers and physical properties for both 2-Amino-4-ethylphenol hydrochloride and its free base form for comparative purposes.
| Property | 2-Amino-4-ethylphenol hydrochloride | 2-Amino-4-ethylphenol (Free Base) | Data Source |
| CAS Number | 79509-90-3 | 94109-11-2 | [2][3] |
| Molecular Formula | C₈H₁₂ClNO | C₈H₁₁NO | [2][3] |
| Molecular Weight | 174.64 g/mol | 137.18 g/mol | [2][3] |
| IUPAC Name | 2-amino-4-ethylphenol;hydrochloride | 2-amino-4-ethylphenol | [2][4] |
| Appearance | Solid (predicted) | Solid | [3] |
| Melting Point | Not available | >200 °C (decomposes) | [5] |
| Boiling Point | Not available | 257.7 °C at 760 mmHg | [5] |
| Solubility | Higher than free base in water (expected) | Slightly soluble in water (4.1 g/L at 25 °C) | [5] |
| pKa | Not available | 10.10 ± 0.18 (Predicted) | [5] |
| Density | Not available | 1.115 g/cm³ | [5] |
Expert Insights: The hydrochloride salt is expected to be a crystalline solid with significantly higher aqueous solubility compared to its free base, a common strategy to enhance the bioavailability of amine-containing compounds. The melting point of the salt is anticipated to be distinct from the free base and likely higher, without the decomposition observed for the parent compound.
Methodologies for Experimental Determination of Physical Properties
To empower researchers to validate and expand upon the available data, this section details standard, self-validating protocols for determining key physical properties.
Melting Point Determination
Causality: The melting point is a fundamental thermodynamic property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure substance, while impurities typically broaden and depress the melting range.
Protocol:
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Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Grind a small amount of the crystalline solid into a fine powder.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Measurement:
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For an unknown compound, perform a rapid initial heating to approximate the melting point.
-
For a more precise measurement, use a fresh sample and heat at a slower rate (1-2 °C per minute) starting from approximately 15-20 °C below the estimated melting point.
-
-
Data Recording: Record the temperature at which the first liquid droplet is observed (onset) and the temperature at which the entire sample has melted (clear point). The range between these two temperatures is the melting range.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Assay
Causality: Solubility is a critical parameter for drug development, influencing absorption and bioavailability. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.
Protocol:
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System Preparation: Prepare a saturated solution by adding an excess amount of 2-Amino-4-ethylphenol hydrochloride to a known volume of purified water (or a relevant buffer system) in a sealed flask.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the equilibration period.
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Sample Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (using a filter material that does not bind the compound) to remove any suspended microcrystals.
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method.
-
Quantify the concentration of the dissolved compound using a validated technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation: Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.
Caption: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and exchangeable protons from the amine (-NH₃⁺) and hydroxyl (-OH) groups. The aromatic region will display a splitting pattern indicative of a 1,2,4-trisubstituted benzene ring.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal eight distinct carbon signals corresponding to the molecular formula (C₈H₁₂ClNO). The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the alkyl substituent.
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key characteristic peaks are expected. Broad absorption bands in the 3200-3400 cm⁻¹ region would correspond to O-H and N-H stretching vibrations. Aromatic C-H stretching would appear around 3000-3100 cm⁻¹, and C-C ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ range.
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UV-Vis (Ultraviolet-Visible Spectroscopy): Phenolic compounds typically exhibit characteristic absorption bands in the UV region. The spectrum of 2-Amino-4-ethylphenol hydrochloride in a suitable solvent (e.g., ethanol or water) is expected to show absorption maxima related to π→π* transitions of the benzene ring.
Trustworthiness through Validation: Any experimentally obtained spectra should be cross-validated. For instance, the number of signals in the ¹³C NMR must match the number of non-equivalent carbons in the proposed structure. IR data should be consistent with the functional groups present.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Amino-4-ethylphenol hydrochloride is not widely available, general precautions for handling substituted phenols and amine hydrochlorides should be strictly followed.[10][11]
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[12][13]
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Storage: Store in a tightly sealed container in a cool, dry place. Protect from light and moisture to prevent degradation.[14]
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Hazards: Compounds of this class may be harmful if swallowed or inhaled and can cause skin and eye irritation.[3]
Conclusion
This guide provides a foundational understanding of the physical properties of 2-Amino-4-ethylphenol hydrochloride. While some key data points are derived from its free base or are predictive, the provided experimental protocols offer a clear pathway for researchers to obtain precise, verifiable data. Adherence to these standardized methods will ensure the generation of high-quality, reliable results essential for advancing scientific research and development involving this compound.
References
-
PrepChem. (n.d.). Synthesis of 2-amino-4,6-dichloro-5-ethylphenol.hydrochloride. Retrieved from [Link]
-
ResearchGate. (2019). Physical Properties of Phenol Compound: Semi-empirical Calculation of Substituent Effects [Part One]. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Phenol. Retrieved from [Link]
-
ACS Figshare. (2024). Probing Antioxidant-Related Properties for Phenolic Compounds. Retrieved from [Link]
-
ACS Publications. (2024). Probing Antioxidant-Related Properties for Phenolic Compounds | The Journal of Physical Chemistry A. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-amino-4-ethylphenol | CAS#:94109-11-2. Retrieved from [Link]
-
PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-ethylphenol. Retrieved from [Link]
-
Chemspace. (n.d.). 2-amino-4-ethylphenol hydrochloride. Retrieved from [Link]
-
Gelest. (n.d.). Tris(dimethylamino)silane - SAFETY DATA SHEET. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Mary-Stella-Mubashira/6f2a8b3d8f3c7e8e5b9d3b8f1c1a0e9c1e7d4f9e]([Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]
Sources
- 1. CAS 95-84-1: 2-Amino-4-methylphenol | CymitQuimica [cymitquimica.com]
- 2. 2-amino-4-ethylphenol hydrochloride - C8H12ClNO | CSSB00000765835 [chem-space.com]
- 3. 2-Amino-4-ethylphenol 94109-11-2 [sigmaaldrich.com]
- 4. 2-Amino-4-ethylphenol | C8H11NO | CID 721885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-AMINO-4-PHENYLPHENOL(1134-36-7) 13C NMR spectrum [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. chempoint.com [chempoint.com]
- 12. wimna.com [wimna.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
